molecular formula C11H8N4 B13877583 6-(1H-imidazol-2-yl)quinoxaline

6-(1H-imidazol-2-yl)quinoxaline

Cat. No.: B13877583
M. Wt: 196.21 g/mol
InChI Key: XUHLXSVMZGCWHN-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-2-yl)quinoxaline is a heterocyclic compound featuring a quinoxaline core fused with an imidazole substituent at the 6-position. Quinoxalines are bicyclic systems containing two nitrogen atoms at positions 1 and 4, known for their electron-deficient aromatic character and versatility in medicinal chemistry.

Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

6-(1H-imidazol-2-yl)quinoxaline

InChI

InChI=1S/C11H8N4/c1-2-9-10(13-4-3-12-9)7-8(1)11-14-5-6-15-11/h1-7H,(H,14,15)

InChI Key

XUHLXSVMZGCWHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C3=NC=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-imidazol-2-yl)quinoxaline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzylamine with glyoxal, followed by cyclization with formamide under acidic conditions . Another approach involves the reaction of 2-nitroaniline with glyoxal, followed by reduction and cyclization .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-(1H-imidazol-2-yl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinoxalines, quinoxaline N-oxides, and various quinoxaline derivatives with functional groups such as halogens, alkyl, and sulfonyl groups .

Scientific Research Applications

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Notable Properties References
6-(1H-Imidazol-2-yl)quinoxaline Quinoxaline Imidazol-2-yl at C6 ~214.23 (calculated) Hydrogen-bonding, planar structure
Imidazo[4,5-g]quinazoline derivatives Quinazoline Fused imidazole at C4 and C5 Variable Pharmacological activity (e.g., kinase inhibition)
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline Quinoline Benzoimidazolyl, methoxyphenyl, methyl groups ~407.48 (calculated) Enhanced lipophilicity, π-π stacking
5-Bromo-6-(2-imidazolin-2-ylamino)quinoxaline l-tartrate Quinoxaline Bromine at C5, imidazoline (dihydroimidazole), tartrate salt 442.22 (reported) Improved solubility (salt form), reduced aromaticity
2-Methyl-3-[2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl]quinoxaline Quinoxaline Ethyl-linked phenyl-imidazole, methyl group 328.42 (C21H20N4) Increased steric bulk, flexible linker
6-(2-tert-Butyl-5-(6-methyl-pyridin-2-yl)-1H-imidazol-4-yl)-quinoxaline Quinoxaline tert-Butyl, pyridinyl substituents ~432.52 (calculated) Steric hindrance, enhanced selectivity
5-Bromo-6-(1H-imidazol-4-yl)quinoxaline Quinoxaline Bromine at C5, imidazol-4-yl isomer 275.1 (reported) Positional isomerism, halogen effects
6-(1H-Imidazol-2-yl)nicotinic acid Nicotinic acid Imidazol-2-yl, carboxylic acid 189.17 (reported) Acidity, ionic interaction potential

Electronic and Steric Effects

  • Core Heterocycle Differences: Quinoxaline vs. Quinazoline: Quinoxaline’s two nitrogen atoms create a stronger electron-deficient system compared to quinazoline, influencing reactivity in electrophilic substitution and binding to biological targets . Quinoxaline vs. Quinoline: Quinoline’s single nitrogen atom results in less electron deficiency, altering π-stacking and charge-transfer interactions .
  • Substituent Effects: Imidazole Position (2-yl vs. 4-yl): The 2-position in imidazole enhances hydrogen-bonding capacity due to lone pair orientation, whereas the 4-yl isomer may alter electronic distribution . Bulky Groups (tert-Butyl, Phenyl): These substituents improve selectivity by limiting access to sterically hindered binding sites .

Pharmacological and Physicochemical Implications

  • Solubility : The tartrate salt in improves aqueous solubility, a critical factor in drug formulation . In contrast, lipophilic groups (e.g., phenyl in ) may enhance membrane permeability .
  • Bioactivity: Quinazoline derivatives () are reported to exhibit kinase inhibitory activity, suggesting that quinoxaline analogs with imidazole groups could target similar pathways but with distinct potency profiles .
  • Isomerism : The 4-yl imidazole isomer () may exhibit different binding modes compared to the 2-yl derivative, impacting receptor affinity .

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